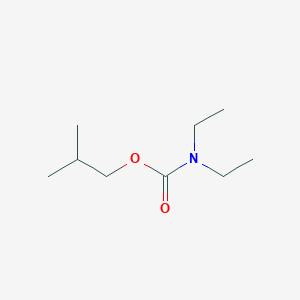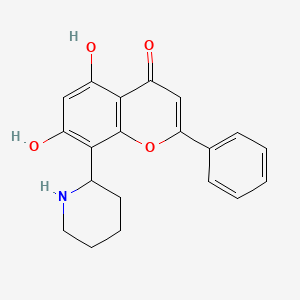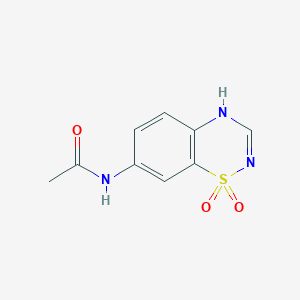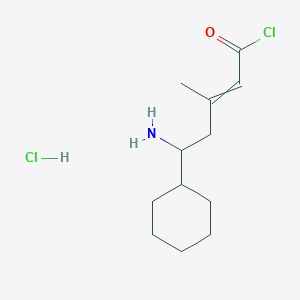![molecular formula C13H20O B14349362 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one CAS No. 92891-73-1](/img/structure/B14349362.png)
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and industrial production. The compound’s structure features a bicyclo[3.1.1]heptane ring system with three methyl groups and a propanone group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one typically involves the use of starting materials such as α-pinene. One common method is the fractional distillation of turpentine under reduced pressure to obtain α-pinene, which can then be further processed to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale distillation and purification processes. The use of advanced distillation techniques ensures the high purity and yield of the final product. The process may also involve the use of catalysts to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carbonyl group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ozone, and various reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include carvacrol and other oxygenated derivatives . These products have significant applications in various industries, including pharmaceuticals and perfumery.
Aplicaciones Científicas De Investigación
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of synthetic camphor, borneol, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, leading to specific biological effects. For example, its oxidation products can act as signaling molecules in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
α-Pinene: A stereoisomer of the compound with similar structural features.
β-Pinene: Another stereoisomer with slight differences in the arrangement of atoms.
Camphor: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is unique due to its specific arrangement of methyl groups and the presence of a propanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
92891-73-1 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-2-enyl)propan-1-one |
InChI |
InChI=1S/C13H20O/c1-5-12(14)10-6-9-7-11(8(10)2)13(9,3)4/h9,11H,5-7H2,1-4H3 |
Clave InChI |
CSGMJGFVSRXFIU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C2CC(C1)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


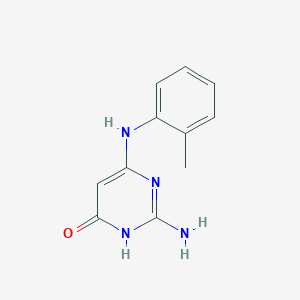
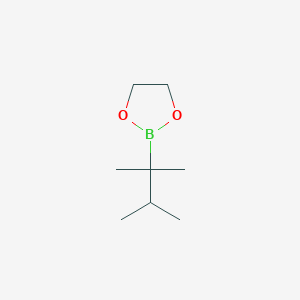

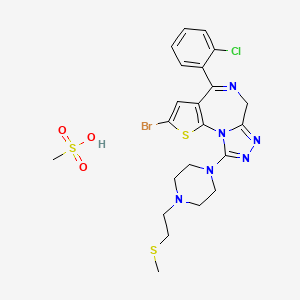

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

